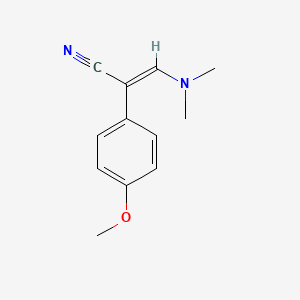

3-(Dimethylamino)-2-(4-methoxyphenyl)acrylonitrile

CAS No.: 36758-77-7

Cat. No.: VC5026098

Molecular Formula: C12H14N2O

Molecular Weight: 202.257

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36758-77-7 |

|---|---|

| Molecular Formula | C12H14N2O |

| Molecular Weight | 202.257 |

| IUPAC Name | (E)-3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enenitrile |

| Standard InChI | InChI=1S/C12H14N2O/c1-14(2)9-11(8-13)10-4-6-12(15-3)7-5-10/h4-7,9H,1-3H3/b11-9- |

| Standard InChI Key | JDLABNWECQGHOL-LUAWRHEFSA-N |

| SMILES | CN(C)C=C(C#N)C1=CC=C(C=C1)OC |

Introduction

Chemical Synthesis and Optimization

The synthesis of 3-(dimethylamino)-2-(4-methoxyphenyl)acrylonitrile follows a well-established protocol involving the reaction of 4-methoxybenzyl acetonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in dimethylformamide (DMF). The procedure, as described by Gupton et al. (2018), involves refluxing equimolar quantities of 4-methoxybenzyl acetonitrile (3.40 mmol) and DMF-DMA (13.6 mmol) in DMF for 4 hours . Post-reaction workup includes extraction with ethyl acetate, washing with aqueous lithium chloride, and drying over anhydrous sodium sulfate, yielding an orange solid with a 96% yield .

Key reaction parameters are summarized below:

| Parameter | Value |

|---|---|

| Reagents | 4-Methoxybenzyl acetonitrile, DMF-DMA |

| Solvent | DMF |

| Temperature | Reflux (≈153°C for DMF) |

| Reaction Time | 4 hours |

| Workup | Extraction, washing, drying |

| Yield | 96% |

This method is favored for its high efficiency and reproducibility, with the dimethylamino group introduced via nucleophilic substitution. The reaction’s success hinges on the electron-donating methoxy group stabilizing the intermediate enamine .

Structural and Spectroscopic Characterization

The compound’s structure has been confirmed through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Analysis

-

¹H NMR (CDCl₃, 300 MHz): Peaks at δ 7.24 (d, J = 8.8 Hz, 2H) and δ 6.87 (d, J = 8.8 Hz, 2H) correspond to the aromatic protons of the 4-methoxyphenyl group. The singlet at δ 6.78 (1H) arises from the acrylonitrile vinyl proton. Methoxy and dimethylamino groups appear as singlets at δ 3.81 (3H) and δ 3.22 (6H), respectively .

-

¹³C NMR (CDCl₃, 75 MHz): Signals at δ 157.7 (C-O), 149.1 (C=N), and 121.3 (CN) confirm the acrylonitrile backbone. Aromatic carbons resonate between δ 129.2 and 114.2, while the methoxy and dimethylamino carbons appear at δ 55.4 and 42.4 .

Infrared (IR) and Mass Spectrometry

-

IR (neat): Strong absorption at 2178 cm⁻¹ corresponds to the nitrile group (C≡N), while the peak at 1620 cm⁻¹ is attributed to the conjugated C=C bond .

-

HRMS (ES, M+Na): Observed m/z 225.0938 aligns with the calculated value for C₁₂H₁₄N₂ONa (225.0998), confirming molecular integrity .

Applications in Organic Synthesis

This acrylonitrile derivative serves as a versatile intermediate in multi-component reactions (MCRs). For example, Wang et al. (2013) utilized a related acrylonitrile compound to synthesize pyrazole-fused pyrido[3,2-a]azulenes via domino reactions with hydrazines . The electron-withdrawing nitrile group facilitates cyclization, enabling access to complex heterocycles with potential optoelectronic applications .

Future Directions and Research Opportunities

-

Biological Screening: Prioritize in vitro assays against NCI-60 cancer cell lines to evaluate antiproliferative activity.

-

Derivatization: Explore substitutions at the 4-methoxyphenyl group to optimize bioavailability and target selectivity.

-

Mechanistic Studies: Investigate interactions with microtubules or DNA topoisomerases using molecular docking and X-ray crystallography.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume